molecular formula C17H14Cl2N2O B2604941 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine CAS No. 159799-45-8

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine

Cat. No. B2604941
Key on ui cas rn: 159799-45-8
M. Wt: 333.21
InChI Key: IIURABUWDUCHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05684151

Procedure details

1-(3,4-dichlorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine; 1-(3,4-difluorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine; 1-(3-bromo-4-fluorothiobenzoyl)-3-phenyl-1,4,5,6-1tetrahydropyridazine; (R,S)-(3,4-difluorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine; (R,S)-1-(3,4-dichlorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine; (R,S)-1-(3,4-dichlorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine; (R,S)-1-(3,4-difluorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine 1-(3,4-dichlorobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine; 1-(3,4-dichlorobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine; 1-(3,4-dichlorothiobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine and 1-(3,4-dichlorothiobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine.
Name
1-(3,4-dichlorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3,4-dichlorothiobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3,4-difluorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1-(3-bromo-4-fluorothiobenzoyl)-3-phenyl-1,4,5,6-1tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(R,S)-(3,4-difluorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(R,S)-1-(3,4-dichlorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(R,S)-1-(3,4-dichlorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(R,S)-1-(3,4-difluorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine 1-(3,4-dichlorobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
1-(3,4-dichlorobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
1-(3,4-dichlorothiobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][C:21]=1[Cl:22])[C:5]([N:7]1[CH2:12][CH2:11][CH2:10][C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:8]1)=S.FC1C=C(C=CC=1F)C(N1CCCC(C2C=CC=CC=2)=N1)=S.ClC1C=C(C=CC=1Cl)C(N1CCCC(C2C=CSC=2)=N1)=[O:50].ClC1C=C(C=CC=1Cl)C(N1CCCC(C2SC=CC=2)=N1)=S.ClC1C=C(C=CC=1Cl)C(N1CCCC(C2C=CSC=2)=N1)=S>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][C:21]=1[Cl:22])[C:5]([N:7]1[CH2:12][CH2:11][CH2:10][C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:8]1)=[O:50]

Inputs

Step One
Name
1-(3,4-dichlorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=S)N2N=C(CCC2)C2=CC=CC=C2)C=CC1Cl
Step Two
Name
1-(3,4-dichlorothiobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=S)N2N=C(CCC2)C2=CSC=C2)C=CC1Cl
Step Three
Name
1-(3,4-difluorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=S)N2N=C(CCC2)C2=CC=CC=C2)C=CC1F
Step Four
Name
1-(3-bromo-4-fluorothiobenzoyl)-3-phenyl-1,4,5,6-1tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(R,S)-(3,4-difluorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
(R,S)-1-(3,4-dichlorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
(R,S)-1-(3,4-dichlorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
(R,S)-1-(3,4-difluorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine 1-(3,4-dichlorobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
1-(3,4-dichlorobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)N2N=C(CCC2)C2=CSC=C2)C=CC1Cl
Step Ten
Name
1-(3,4-dichlorothiobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=S)N2N=C(CCC2)C=2SC=CC2)C=CC1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)N2N=C(CCC2)C2=CC=CC=C2)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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